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Compound of Interest

Compound Name: 4'-Nitrobenzanilide

Cat. No.: B1329733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4'-Nitrobenzanilide and 4-amino-

4'-nitrobenzanilide, offering insights into their structural and electronic properties. The addition

of an amino group and the corresponding removal of a nitro group on one of the phenyl rings

significantly alters the spectroscopic characteristics of the parent molecule. This comparison is

supported by experimental data for 4'-Nitrobenzanilide and predicted data for 4-amino-4'-
nitrobenzanilide, for which comprehensive experimental spectra are not readily available in

public databases.

Chemical and Physical Properties
A summary of the key chemical and physical properties of both compounds is presented below.

These properties are crucial for understanding their behavior in different analytical

environments.
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Property 4'-Nitrobenzanilide
4-amino-4'-
nitrobenzanilide

Molecular Formula C₁₃H₁₀N₂O₃[1][2][3][4][5] C₁₃H₁₁N₃O₃[6]

Molecular Weight 242.23 g/mol [1][2][3][4][5] 257.24 g/mol [6]

Melting Point 202-204 °C[1][7] Not available

Appearance
White to Orange to Green

powder/crystal[1]
Not available

Solubility 2.2 µg/mL at pH 7.4[2] Not available

CAS Number 3393-96-2[1][2][3][4][5] 31366-39-9[6]

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for both compounds. For 4-amino-

4'-nitrobenzanilide, the data is predicted based on the known effects of amino group

substitution on aromatic systems.

¹H NMR Spectroscopy
Compound Chemical Shift (ppm) and Multiplicity

4'-Nitrobenzanilide

Aromatic protons typically appear in the range of

7.5-8.5 ppm. The specific shifts and coupling

patterns are complex due to the two substituted

benzene rings.

4-amino-4'-nitrobenzanilide (Predicted)

The introduction of the electron-donating amino

group on one ring is expected to shift the signals

of the protons on that ring upfield (to lower ppm

values) compared to 4'-Nitrobenzanilide. The

protons on the nitro-substituted ring will remain

in a similar downfield region. The NH₂ protons

would likely appear as a broad singlet.

Infrared (IR) Spectroscopy
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Compound Key IR Absorptions (cm⁻¹)

4'-Nitrobenzanilide

~3300 (N-H stretch, amide), ~1660 (C=O

stretch, amide I), ~1590, 1480 (C=C stretch,

aromatic), ~1520, 1340 (N-O stretch, nitro

group).

4-amino-4'-nitrobenzanilide (Predicted)

In addition to the amide and nitro group peaks

similar to 4'-Nitrobenzanilide, two characteristic

N-H stretching bands for the primary amine are

expected around 3400-3200 cm⁻¹. The C-N

stretching of the aromatic amine should appear

around 1340-1250 cm⁻¹.

Mass Spectrometry
Compound

Molecular Ion (M⁺) Peak (m/z) and Key
Fragments

4'-Nitrobenzanilide

Molecular Ion [M]⁺ at m/z 242. Key fragments

often correspond to the benzoyl cation (m/z 105)

and fragments of the nitrophenyl group.

4-amino-4'-nitrobenzanilide (Predicted)

Molecular Ion [M]⁺ at m/z 257. Fragmentation is

expected to involve the loss of the nitro group,

and cleavage at the amide bond, leading to

fragments corresponding to the aminobenzoyl

and nitrophenylamine moieties.

UV-Vis Spectroscopy
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Compound λmax (nm) and Electronic Transitions

4'-Nitrobenzanilide

Shows strong absorption in the UV region,

characteristic of aromatic systems with electron-

withdrawing groups. The spectrum typically

displays bands corresponding to π → π*

transitions.[5]

4-amino-4'-nitrobenzanilide (Predicted)

The presence of the electron-donating amino

group is expected to cause a red shift (shift to

longer wavelengths) in the absorption maxima

compared to 4'-Nitrobenzanilide due to

extended conjugation and intramolecular charge

transfer possibilities.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

general protocols and may require optimization based on the specific instrument and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H NMR spectra using standard pulse sequences.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a

small amount of the sample (1-2 mg) with ~200 mg of dry KBr powder and press into a

transparent pellet.
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Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Instrumentation: Use a mass spectrometer capable of providing accurate mass

measurements (e.g., Time-of-Flight - TOF, or Quadrupole).

Data Acquisition: Acquire the mass spectrum, ensuring good resolution and signal-to-noise

ratio.

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent

solvent (e.g., ethanol, methanol, or acetonitrile).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g.,

200-800 nm).

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and relate the

absorbance to the concentration using the Beer-Lambert law if quantitative analysis is

required.

Visualizations
Synthesis of 4-amino-4'-nitrobenzanilide
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The synthesis of 4-amino-4'-nitrobenzanilide can be logically inferred from the synthesis of

similar compounds. A plausible synthetic route involves the reaction of 4-aminobenzoyl chloride

with 4-nitroaniline.

Reactants

Reaction Product

4-aminobenzoyl chloride

Acylation

4-nitroaniline

4-amino-4'-nitrobenzanilide

Sample Preparation

Spectroscopic Analysis

Data Processing & Analysis

Conclusion

Prepare Sample
(Dissolve/Pelletize)

NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Process Raw Data

Interpret Spectra

Structure Elucidation &
Property Determination
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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